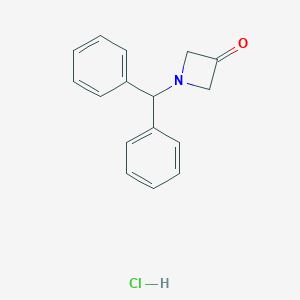
1-Benzhydrylazetidin-3-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzhydrylazetidin-3-one hydrochloride is a useful research compound. Its molecular formula is C16H16ClNO and its molecular weight is 273.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
1-Benzhydrylazetidin-3-one hydrochloride has diverse applications across several scientific disciplines:
Medicinal Chemistry
- Anticonvulsant Activity : Research indicates that this compound exhibits significant anticonvulsant and antiepileptic properties by modulating neurotransmitter systems, specifically targeting gamma-aminobutyric acid (GABA) uptake mechanisms.
- Analgesic and Anti-inflammatory Effects : Studies suggest potential applications in pain management and inflammation reduction, making it relevant for developing new analgesic drugs.
Biological Studies
- Neurotransmitter Interaction : Interaction studies have focused on the compound's binding affinity to GABA receptors, influencing their activity and potentially leading to anticonvulsant effects. It may also interact with metabolic enzymes affecting pharmacokinetics.
Pharmaceutical Development
- Drug Design : The unique azetidine core combined with the benzhydryl group offers distinct pharmacological properties that are not found in other related compounds, making it a subject of interest for drug design and development .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
-
Anticonvulsant Efficacy :
- A study demonstrated that derivatives of this compound showed reduced seizure activity in animal models, suggesting its potential as a new class of anticonvulsants.
-
Pharmacokinetic Interactions :
- Research indicated that co-administration with other drugs could alter the pharmacokinetics of those drugs due to metabolic enzyme interactions, highlighting the need for careful consideration during therapeutic use.
Propriétés
Numéro CAS |
118972-99-9 |
|---|---|
Formule moléculaire |
C16H16ClNO |
Poids moléculaire |
273.75 g/mol |
Nom IUPAC |
1-benzhydrylazetidin-3-one;hydrochloride |
InChI |
InChI=1S/C16H15NO.ClH/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,16H,11-12H2;1H |
Clé InChI |
CZZSOMUDZAYRTD-UHFFFAOYSA-N |
SMILES |
C1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
SMILES canonique |
C1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















